molecular formula C15H17N3 B12876418 2-Amino-1-(2,5-dimethylphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile

2-Amino-1-(2,5-dimethylphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile

Cat. No.: B12876418
M. Wt: 239.32 g/mol
InChI Key: FPRGRYUENSMKQC-UHFFFAOYSA-N
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Description

2-Amino-1-(2,5-dimethylphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile is a heterocyclic compound that features a pyrrole ring substituted with amino, dimethylphenyl, and carbonitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(2,5-dimethylphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,5-dimethylphenylamine with a suitable nitrile precursor in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or dimethylformamide (DMF) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening methods can also aid in identifying the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(2,5-dimethylphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amines derived from the reduction of the nitrile group.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-Amino-1-(2,5-dimethylphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-Amino-1-(2,5-dimethylphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile exerts its effects depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The compound’s structure allows it to fit into active sites of enzymes or bind to receptors, thereby modulating biochemical pathways. For example, its antimicrobial activity may involve disrupting bacterial cell wall synthesis or interfering with protein function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-1-(2,5-dimethylphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. Its combination of amino, dimethylphenyl, and carbonitrile groups makes it a versatile compound for various applications.

Properties

Molecular Formula

C15H17N3

Molecular Weight

239.32 g/mol

IUPAC Name

2-amino-1-(2,5-dimethylphenyl)-4,5-dimethylpyrrole-3-carbonitrile

InChI

InChI=1S/C15H17N3/c1-9-5-6-10(2)14(7-9)18-12(4)11(3)13(8-16)15(18)17/h5-7H,17H2,1-4H3

InChI Key

FPRGRYUENSMKQC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C(=C(C(=C2N)C#N)C)C

Origin of Product

United States

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